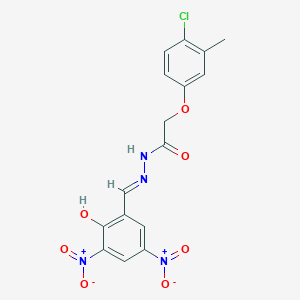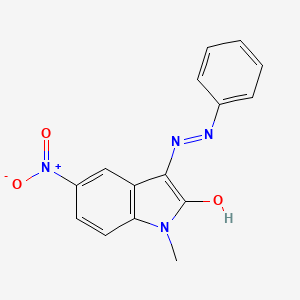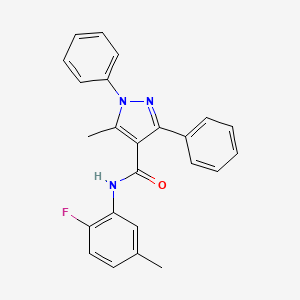
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, also known as CDP-323, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. In
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in inflammation and immune responses. By inhibiting IKKβ, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB. In vivo studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces inflammation and protects against oxidative stress. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and handle. It is also water-soluble, which makes it easy to administer in experiments. However, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has some limitations. It has low bioavailability and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the development of new drug delivery systems to improve the bioavailability of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. The synthesis method of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been optimized to produce high yields of pure compound. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the inhibition of the IKKβ enzyme, which reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, including the development of more potent and selective IKKβ inhibitors, the development of new drug delivery systems, and further exploration of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide. This compound is then reacted with 2-hydroxy-3,5-dinitrobenzaldehyde to form 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. The synthesis method has been optimized to produce high yields of pure 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. In autoimmune disorders, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O7/c1-9-4-12(2-3-13(9)17)28-8-15(22)19-18-7-10-5-11(20(24)25)6-14(16(10)23)21(26)27/h2-7,23H,8H2,1H3,(H,19,22)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMAGBIMSCXFQ-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)
![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)


![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)
![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![5-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-2-pyrazinol](/img/structure/B6089451.png)